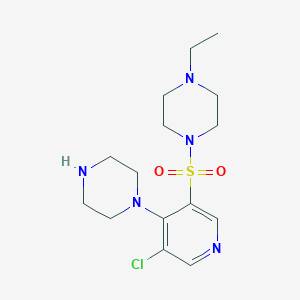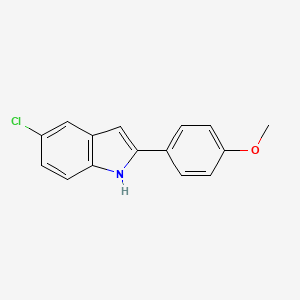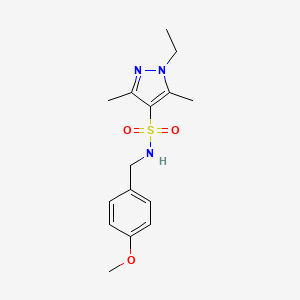
1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a piperidine ringThe presence of multiple nitrogen-containing heterocycles makes it a versatile scaffold for the development of biologically active molecules .
Preparation Methods
The synthesis of 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Pyridine Ring: The pyridine ring is often synthesized via condensation reactions.
Integration of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-11-15(12-18-17(13)19-8-5-6-9-19)16-7-3-4-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3 |
InChI Key |
LWAZDAYOGFICPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C3CCCCN3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


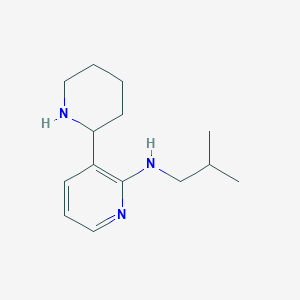
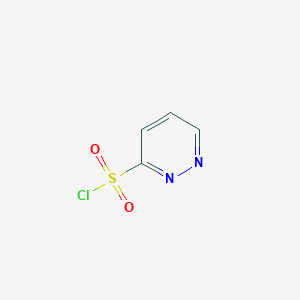


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)

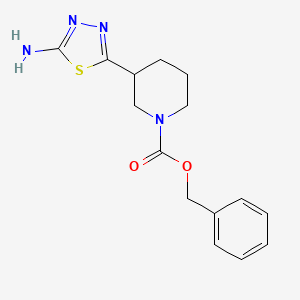
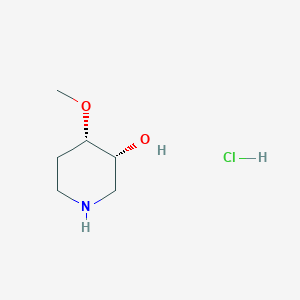
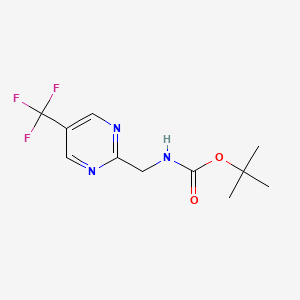
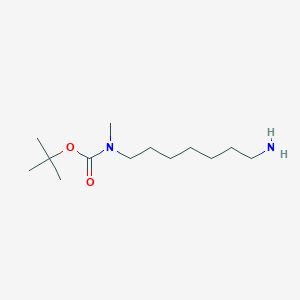
![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
